molecular formula C8H5NO2S B8337442 5-(3-Thienyl)-3-isoxazolecarboxaldehyde

5-(3-Thienyl)-3-isoxazolecarboxaldehyde

Cat. No.: B8337442
M. Wt: 179.20 g/mol
InChI Key: VCNFSQUQPDBGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Thienyl)-3-isoxazolecarboxaldehyde is a heterocyclic compound that features both a thiophene and an isoxazole ring The thiophene ring contains sulfur, while the isoxazole ring contains both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 3-oxetanone with primary nitro compounds can yield isoxazole-4-carbaldehydes . Another method involves the heating of 2-formyl azirines in toluene at 200°C for 24 hours, which affords isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, would apply. The choice of solvents, catalysts, and reaction conditions would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)-3-isoxazolecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitro compounds.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(3-Thienyl)-3-isoxazolecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-3-isoxazolecarboxaldehyde involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole-4-carbaldehyde: Similar in structure but lacks the thiophene ring.

    Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoxazole moiety.

    5-(2-Thienyl)isoxazole-3-carbaldehyde: Similar structure with a different position of the thiophene ring.

Uniqueness

5-(3-Thienyl)-3-isoxazolecarboxaldehyde is unique due to the presence of both thiophene and isoxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

5-thiophen-3-yl-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C8H5NO2S/c10-4-7-3-8(11-9-7)6-1-2-12-5-6/h1-5H

InChI Key

VCNFSQUQPDBGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=NO2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30 mg of (5-(3-thienyl)isoxazol-3-yl)methanol in 5 mL of dichloromethane, 84 mg of Dess-Martin periodinane was added under cooling with ice, and the mixture was stirred at room temperature for 1 hour 30 minutes. Thereto was further added 40 mg of Dess-Martin periodinane, and the mixture was stirred at room temperature for 1 hour 30 minutes. Diethyl ether was added to the reaction mixture, the insoluble substance was filtered off, and the solvent was distilled off under reduced pressure to obtain 30 mg of 5-(3-thienyl)isoxazole-3-carbaldehyde as a yellow solid.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.